molecular formula C11H14ClNO3 B8650568 Ethyl-(2-aminomethyl-4-chlorophenoxy)-acetate

Ethyl-(2-aminomethyl-4-chlorophenoxy)-acetate

Cat. No. B8650568
M. Wt: 243.68 g/mol
InChI Key: AKWTZVFPNDKPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06017934

Procedure details

4-Chlorosalicaldehyde is condensed with hydroxylamine hydrochloride in ethanolic aqueous sodium carbonate solution in Step A. The oxime is reduced by hydrogenation over a catalyst such as rhodium and the amine is protected as its BOC derivative under standard conditions. The phenol is alkylated in Step D with an acetate equivalent such as ethyl bromoacetate and the resulting ester is hydrolysed with lithium hydroxide. The product carboxylic acid is coupled to an amine such as ethylamine or cyclopropylamine in Step F, and the BOC group is removed by strong acid such as TFA in Step G. ##STR13##
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
BOC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[ClH:1].NO.[C:4]1([OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C([O-])(=O)C.Br[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18].[OH-].[Li+].[CH2:24]([NH2:26])C.C1(N)CC1>C(=O)([O-])[O-].[Na+].[Na+].[Rh]>[CH2:20]([O:19][C:17](=[O:18])[CH2:16][O:10][C:4]1[CH:9]=[CH:8][C:7]([Cl:1])=[CH:6][C:5]=1[CH2:24][NH2:26])[CH3:21] |f:0.1,5.6,9.10.11|

Inputs

Step One
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Seven
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
BOC
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC
Step Thirteen
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the BOC group is removed by strong acid such as TFA in Step G

Outcomes

Product
Name
Type
Smiles
C(C)OC(COC1=C(C=C(C=C1)Cl)CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.